ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE typically involves the reaction of ethyl acetate with a suitable precursor containing the tetraazole ring. One common method is the cyclization of an appropriate hydrazine derivative with an ester under acidic conditions . The reaction conditions often require a catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as distillation or crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE exerts its effects involves interactions with specific molecular targets. The tetraazole ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
ETHYL ACETATE: A simpler ester with a similar functional group but lacking the tetraazole ring.
METHYL PHENYLACETATE: Another ester with a phenyl group but different substituents on the aromatic ring.
Uniqueness
ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 2-[5-(3-methylphenyl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-11(17)8-16-14-12(13-15-16)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
BZDTVZBRZLZQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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